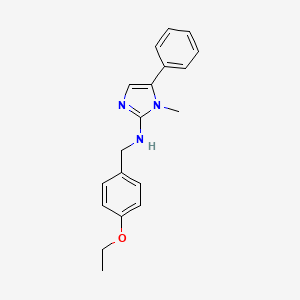![molecular formula C24H40N2O4S2 B15021142 2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole](/img/structure/B15021142.png)
2-[bis(octylsulfonyl)methylidene]-2,3-dihydro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzodiazole ring system, which is fused with a dihydro structure and substituted with bis(octane-1-sulfonyl)methylidene groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzodiazole precursor with octane-1-sulfonyl chloride in the presence of a base, such as triethylamine, to form the bis(octane-1-sulfonyl) intermediate. This intermediate is then subjected to a condensation reaction with formaldehyde or a similar aldehyde to introduce the methylidene group, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl groups to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted benzodiazole derivatives.
Aplicaciones Científicas De Investigación
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one: A compound with a similar sulfonyl and methylidene substitution pattern but with a quinolinone ring system.
N-((10-nitro-1H-indolo[1,2-c]quinazolin-12-yl)methylene)benzenamine: Another heterocyclic compound with sulfonyl and methylidene groups, but with an indole-quinazoline ring system.
Uniqueness
2-[BIS(OCTANE-1-SULFONYL)METHYLIDENE]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE is unique due to its specific benzodiazole ring system and the presence of bis(octane-1-sulfonyl)methylidene groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C24H40N2O4S2 |
|---|---|
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
2-[bis(octylsulfonyl)methylidene]-1,3-dihydrobenzimidazole |
InChI |
InChI=1S/C24H40N2O4S2/c1-3-5-7-9-11-15-19-31(27,28)24(23-25-21-17-13-14-18-22(21)26-23)32(29,30)20-16-12-10-8-6-4-2/h13-14,17-18,25-26H,3-12,15-16,19-20H2,1-2H3 |
Clave InChI |
KHUBBHGFCASVFH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)C(=C1NC2=CC=CC=C2N1)S(=O)(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-{[5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B15021068.png)
![2-bromo-6-methoxy-4-[(Z)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B15021071.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(5-chloro-2-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B15021079.png)
![Ethyl 1-({2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}carbonyl)piperidine-4-carboxylate](/img/structure/B15021085.png)
![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B15021089.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15021095.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide](/img/structure/B15021096.png)
![N'-[(E)-(4,5-dibromofuran-2-yl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15021103.png)

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15021122.png)
![3-butoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B15021124.png)
![3-methyl-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B15021129.png)
![2-[(E)-[(3-Chloro-2-methylphenyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B15021134.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15021138.png)
